

Robinlin: A Technical Overview of its Discovery and Origins

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Robinlin*

Cat. No.: B1250724

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and origin of **Robinlin**, a novel bioactive compound. **Robinlin** was first isolated from the ethanolic extracts of *Robinia pseudoacacia* L. (Fabaceae), commonly known as the black locust tree.[1][2] The discovery was the result of a bioactivity-directed fractionation process, guided by the brine shrimp lethality test (BST), where **Robinlin** demonstrated potent activity.[1][2] Structurally, **Robinlin** is classified as a homo-monoterpene.[1][2] Its molecular structure was determined through extensive spectral analysis.[1] Despite its initial promise, further research on its specific mechanism of action and signaling pathways has not been extensively published in publicly available literature. This guide summarizes the current, albeit limited, knowledge of **Robinlin**, focusing on its isolation, initial bioactivity, and structural elucidation.

Discovery and Origin

Natural Source

Robinlin is a natural product originating from the black locust tree, *Robinia pseudoacacia*.[1][2] This deciduous tree is a member of the Fabaceae family and is native to North America. Various parts of the *Robinia pseudoacacia* tree have been utilized in traditional medicine, and it is known to contain a diverse array of bioactive compounds.

Isolation and Identification

The discovery of **Robinlin** was achieved through a systematic, bioassay-guided fractionation of the ethanolic extracts of *Robinia pseudoacacia*.^{[1][2]} This method involves a stepwise separation of the crude plant extract into various fractions, with each fraction being tested for biological activity. The brine shrimp lethality test (BST) was the primary bioassay employed to guide this fractionation process.^{[1][2]} The fraction that exhibited the highest lethality against the brine shrimp was subjected to further purification, ultimately leading to the isolation of **Robinlin** as the active constituent.

The structural characterization of **Robinlin** was accomplished using state-of-the-art spectroscopic techniques.^[1] While the specific data is not publicly available, the process would have involved methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the compound's chemical structure and confirm its novelty as a homo-monoterpene.

Data Presentation

Due to the limited publicly available data, a comprehensive quantitative summary is not possible. The following table summarizes the key qualitative and descriptive data for **Robinlin**.

Parameter	Description
Compound Name	Robinlin
Natural Source	<i>Robinia pseudoacacia</i> L. (Fabaceae)
Compound Class	Homo-monoterpene
Isolation Method	Bioactivity-directed fractionation of ethanolic extract
Guiding Bioassay	Brine Shrimp Lethality Test (BST)
Reported Bioactivity	Strong bioactivity in the Brine Shrimp Lethality Test
Structural Elucidation	Spectral analyses of the parent compound and its derivatives

Experimental Protocols

The detailed experimental protocols for the discovery and characterization of **Robinlin** are proprietary to the original research publication. However, based on the descriptions available, the general methodologies can be outlined.

Bioassay-Guided Fractionation

This technique is a cornerstone of natural product discovery. The general steps are as follows:

- Extraction: The plant material (*Robinia pseudoacacia*) is treated with a solvent, in this case, ethanol, to create a crude extract containing a mixture of compounds.
- Fractionation: The crude extract is then subjected to chromatographic techniques to separate the components based on their physical and chemical properties. This could involve techniques like column chromatography with different stationary and mobile phases.
- Bioassay: Each resulting fraction is tested for its biological activity using the brine shrimp lethality test.
- Iterative Purification: The most active fractions are selected for further rounds of separation and purification. This iterative process is repeated until a pure, active compound—**Robinlin**—is isolated.

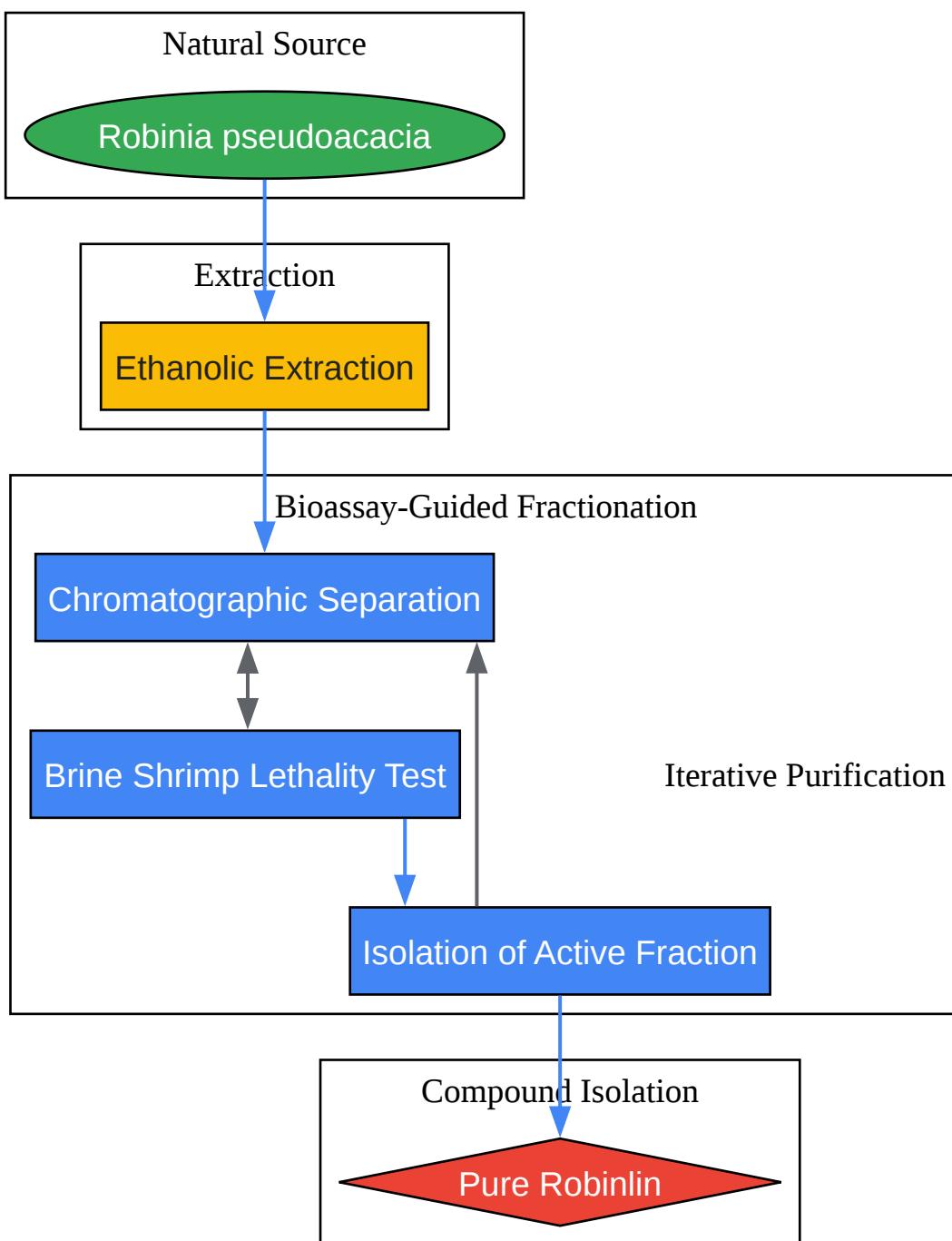
Brine Shrimp Lethality Test (BST)

The brine shrimp lethality test is a simple, rapid, and low-cost preliminary bioassay to screen for cytotoxic and other bioactive compounds.^{[3][4]} The general protocol involves:

- Hatching of Brine Shrimp: *Artemia salina* cysts (brine shrimp eggs) are hatched in artificial seawater under controlled conditions of light and temperature to obtain a large number of larvae (nauplii).^[3]
- Preparation of Test Solutions: The isolated compound (**Robinlin**) is dissolved in a suitable solvent and then diluted to various concentrations in seawater.^[3]
- Exposure: A specific number of brine shrimp nauplii are introduced into vials containing the different concentrations of the test compound.^[3]

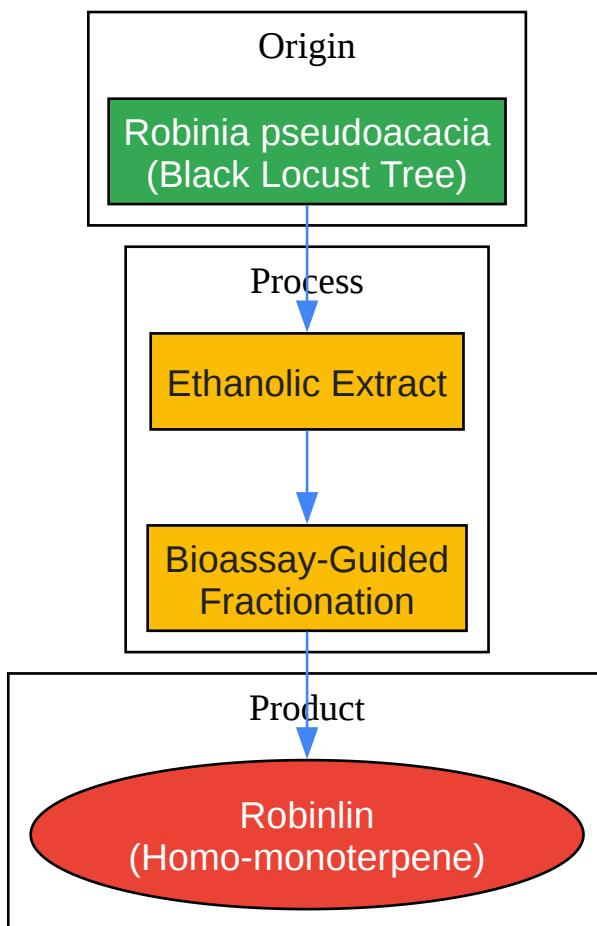
- Observation and Data Collection: After a set period, typically 24 hours, the number of dead nauplii in each vial is counted.[3]
- Determination of LC50: The data is analyzed to determine the median lethal concentration (LC50), which is the concentration of the compound that causes the death of 50% of the brine shrimp. A lower LC50 value indicates higher potency.

Structural Elucidation


The determination of **Robinlin**'s chemical structure would have involved the following spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (^1H and ^{13}C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments would have been conducted to determine the connectivity of atoms within the molecule.
- Mass Spectrometry (MS): Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) would have been used to determine the exact molecular weight and elemental composition of **Robinlin**.

Signaling Pathways and Mechanism of Action


Currently, there is no publicly available scientific literature detailing the specific mechanism of action or the signaling pathways affected by **Robinlin**. The initial research focused on its discovery and preliminary bioactivity. Further studies are required to elucidate how **Robinlin** exerts its biological effects.

Visualizations

[Click to download full resolution via product page](#)

Caption: Bioassay-guided discovery workflow of **Robinlin**.

[Click to download full resolution via product page](#)

Caption: Origin and isolation of **Robinlin**.

Conclusion

Robinlin is a novel homo-monoterpene discovered from *Robinia pseudoacacia* through bioassay-guided fractionation. Its strong activity in the brine shrimp lethality test suggests potential for biological applications, possibly in the realm of cytotoxicity. However, the lack of follow-up research in the publicly available domain means that its mechanism of action, specific cellular targets, and potential therapeutic applications remain unknown. This technical guide provides a summary of the foundational knowledge of **Robinlin** and highlights the significant opportunities for future research to explore the full potential of this natural compound. Further investigation is warranted to unlock the therapeutic promise of **Robinlin**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Robinlin: a novel bioactive homo-monoterpene from Robinia pseudoacacia L. (Fabaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Robinlin: A Technical Overview of its Discovery and Origins]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1250724#robinlin-discovery-and-origin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com